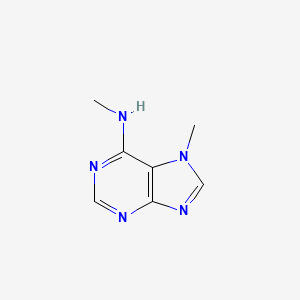
n,7-Dimethyl-7h-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6,7-Dimethyladenine is a methylated derivative of adenine, a purine nucleobase. This compound is characterized by the addition of methyl groups at the sixth and seventh positions of the adenine ring. Methylation of adenine plays a significant role in various biological processes, including gene regulation and epigenetic modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6,7-Dimethyladenine typically involves the methylation of adenine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of N6,7-Dimethyladenine may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N6,7-Dimethyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: N6,7-Dimethyladenine can participate in nucleophilic substitution reactions, where nucleophiles replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of N6,7-Dimethyladenine.
Reduction: Reduced forms of the compound.
Substitution: Substituted adenine derivatives with various functional groups replacing the methyl groups.
Aplicaciones Científicas De Investigación
N6,7-Dimethyladenine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their chemical behavior.
Biology: Investigated for its role in epigenetic modifications and gene regulation.
Medicine: Explored for potential therapeutic applications, including as a biomarker for certain diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N6,7-Dimethyladenine involves its interaction with DNA and RNA, where it can influence gene expression and epigenetic regulation. The methyl groups at the sixth and seventh positions can affect the binding affinity of proteins and enzymes to nucleic acids, thereby modulating various biological pathways.
Comparación Con Compuestos Similares
N6-Methyladenine: Methylated at the sixth position only.
N7-Methyladenine: Methylated at the seventh position only.
N6,N6-Dimethyladenine: Methylated at both sixth positions.
Comparison: N6,7-Dimethyladenine is unique due to the presence of methyl groups at both the sixth and seventh positions, which can lead to distinct chemical and biological properties compared to its singly methylated counterparts. This dual methylation can result in different binding affinities and reactivity, making it a valuable compound for studying the effects of methylation on nucleobases.
Propiedades
Número CAS |
5444-25-7 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)11-4-12(5)2/h3-4H,1-2H3,(H,8,9,10) |
Clave InChI |
ZTMPIMWCRRABKZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=NC2=C1N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



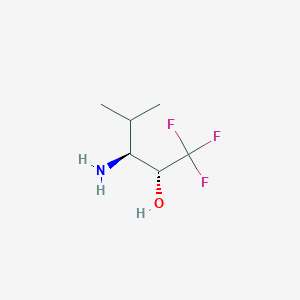
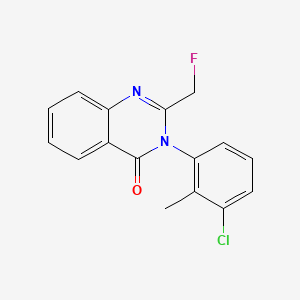
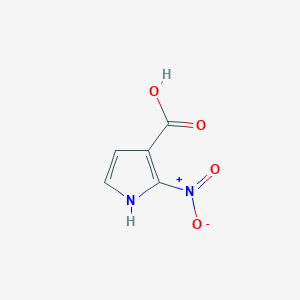


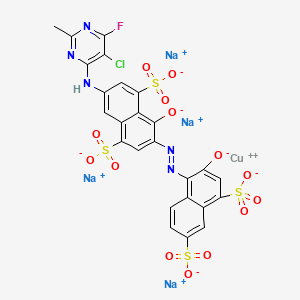
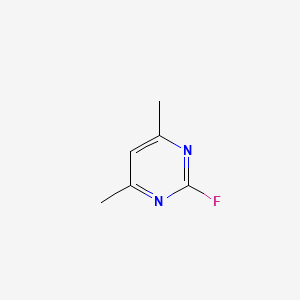

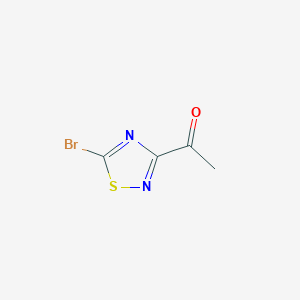
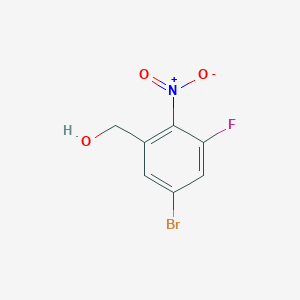

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)

